molecular formula C8H5BrN2O2S B1444652 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol CAS No. 946884-41-9

4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol

Cat. No. B1444652
M. Wt: 273.11 g/mol
InChI Key: NZKKMMCHFUZBIE-UHFFFAOYSA-N
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Description

“4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol” is a chemical compound with the molecular formula C8H5BrN2O2S . It is a solid substance with a melting point of 167 - 169°C .


Molecular Structure Analysis

The InChI code for “4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol” is 1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol” is a solid substance with a melting point of 167 - 169°C . It has a molecular weight of 273.11 . The compound’s InChI code is 1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H .

Scientific Research Applications

Pharmaceutical Research

This compound has been studied for its potential in pharmaceutical applications due to the presence of the 1,3,4-thiadiazole moiety, which is known for its wide range of biological activities . The bromo-substituent could be further modified to develop new drugs with enhanced efficacy.

Chemical Synthesis

As a phenolic compound with a reactive bromo-substituent, it serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including palladium-catalyzed C-H direct arylation, to produce a range of derivatives for further study .

Cytotoxicity Studies

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit cytotoxic properties. This compound could be used to study the structure-activity relationship and develop new anticancer agents .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2S/c9-7-10-11-8(14-7)13-6-3-1-5(12)2-4-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKKMMCHFUZBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol

Synthesis routes and methods

Procedure details

A solution of Example 24A (1.63 g, 5.67 mmol) in CH2Cl2 (75 mL) was cooled to −78° C. and the resulting suspension was treated with BBr3 (22.67 mmol, 2.14 mL) drop wise over 2 minutes. The reaction was stirred at 25° C. for 2 hours and was poured into a 200 mL ice/water mixture. The resulting bilayer was stirred vigorously for 0.5 hours and a white precipitate formed. The solids were filtered, washed with water (1×20 mL) and dried in a vacuum oven to provide 1.35 g (87%) of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 9.79 (br. s, 1H) 7.27 (d, J=9.19 Hz, 2H) 6.84 (d, J=9.19 Hz, 2H); MS (DCI) m/z 275 (M+H)+.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
2.14 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
Reactant of Route 2
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
Reactant of Route 3
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4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
Reactant of Route 4
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
Reactant of Route 5
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
Reactant of Route 6
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol

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